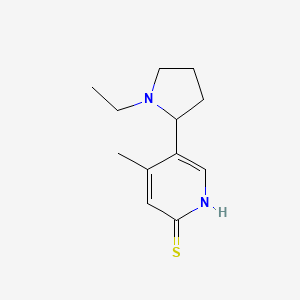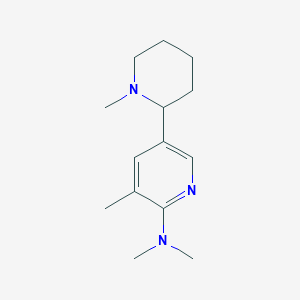
1-Methyl-2-trimethylstannylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-trimethylstannylimidazole is an organotin compound with the molecular formula C7H14N2Sn. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is notable for its applications in organic synthesis and material science due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Methyl-2-trimethylstannylimidazole typically involves the reaction of 1-methylimidazole with trimethyltin chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
1-Methylimidazole+Trimethyltin chloride→this compound+HCl
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Analyse Des Réactions Chimiques
1-Methyl-2-trimethylstannylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the tin atom.
Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, forming complex structures.
Major products from these reactions depend on the reagents and conditions used. For example, substitution with a halide can yield a halogenated imidazole derivative.
Applications De Recherche Scientifique
1-Methyl-2-trimethylstannylimidazole has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-tin bonds.
Material Science: The compound is utilized in the development of new materials with unique properties, such as polymers and catalysts.
Medicinal Chemistry: Research has explored its potential in drug development, particularly in the synthesis of biologically active molecules.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biology.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-trimethylstannylimidazole involves its ability to form stable complexes with various substrates. The trimethylstannyl group can participate in coordination chemistry, forming bonds with other atoms or molecules. This property is exploited in catalysis and material science, where the compound acts as a catalyst or a building block for more complex structures.
Comparaison Avec Des Composés Similaires
1-Methyl-2-trimethylstannylimidazole can be compared with other organotin compounds, such as:
Trimethyltin chloride: A precursor in the synthesis of this compound.
Tributyltin derivatives: Used in similar applications but with different physical and chemical properties.
Other substituted imidazoles: These compounds share the imidazole core but differ in their substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of the imidazole ring and the trimethylstannyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
86108-56-7 |
|---|---|
Formule moléculaire |
C7H14N2Sn |
Poids moléculaire |
244.91 g/mol |
Nom IUPAC |
trimethyl-(1-methylimidazol-2-yl)stannane |
InChI |
InChI=1S/C4H5N2.3CH3.Sn/c1-6-3-2-5-4-6;;;;/h2-3H,1H3;3*1H3; |
Clé InChI |
PIQMEENHEITNKH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B11819626.png)




![Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL](/img/structure/B11819642.png)

![2-(3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid;tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11819655.png)

![L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B11819669.png)


![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid](/img/structure/B11819696.png)
